N-(cyanomethyl)-N-methylbenzamide
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Overview
Description
N-(cyanomethyl)-N-methylbenzamide: is an organic compound that features a benzamide core with a cyanomethyl and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with N-methylglycine, followed by the introduction of a cyanomethyl group. The reaction typically requires a base such as triethylamine and is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Benzamide derivatives.
Reduction: N-methylbenzylamine.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: N-(cyanomethyl)-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals that target specific biological pathways. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methylbenzamide involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyanomethyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
- N-(cyanomethyl)-N-ethylbenzamide
- N-(cyanomethyl)-N-propylbenzamide
- N-(cyanomethyl)-N-isopropylbenzamide
Comparison: N-(cyanomethyl)-N-methylbenzamide is unique due to its specific substitution pattern, which influences its reactivity and physical properties. Compared to its analogs with longer alkyl chains, the methyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical reactions.
By understanding the properties and applications of this compound, researchers can explore its potential in developing new materials and pharmaceuticals
Properties
IUPAC Name |
N-(cyanomethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12(8-7-11)10(13)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBYUGHUQFIWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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